
4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine and methyl groups
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyrrole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrole derivatives with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction Reactions: Formation of hydrogen-substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can inhibit tubulin polymerization, which is crucial for cell division. This mechanism suggests potential anticancer activity, making it a candidate for further drug development.
Biological Activity
Studies have shown that the compound exhibits moderate antibacterial and antifungal properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.
Materials Science
Metal-Organic Frameworks (MOFs)
The compound is utilized in the construction of novel metal-organic frameworks. These frameworks are being researched for their applications in gas storage and separation technologies. By varying metal ions and synthesis conditions, researchers aim to enhance the performance characteristics of these MOFs.
Catalysis
this compound has been identified as a potential catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable component in sustainable chemistry practices.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be used to create analogs of natural products, expanding the library of compounds available for pharmaceutical research .
Synthesis Techniques
The synthesis of this compound typically involves bromination processes using reagents like N-bromosuccinimide in controlled environments to achieve high yields and purity.
Applications Overview
Application Area | Specific Use | Notes |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibits tubulin polymerization |
Materials Science | Metal-organic frameworks | Gas storage and separation |
Organic Synthesis | Building block for drugs | Analog synthesis |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of synthesized derivatives of this compound on cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting pathways for further development into therapeutic agents.
Case Study 2: Catalytic Applications
In a recent experiment, researchers employed this compound as a catalyst in the synthesis of various organic compounds under mild conditions. The findings demonstrated improved yields compared to traditional catalysts, highlighting its potential for use in green chemistry applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
- 4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and methyl groups on the pyrrole ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. The bromine atom provides a site for further functionalization, while the methyl groups can affect the compound’s steric and electronic properties .
Biological Activity
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring substituted at the 4-position with a bromine atom and at the 3 and 5 positions with methyl groups, along with a carboxylic acid functional group at the 2-position. This unique configuration contributes to its biological activity, making it a subject of interest in various research studies.
Synthesis
The synthesis of this compound typically involves the bromination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid using N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at controlled temperatures to ensure high yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential applications in cancer therapy.
- Case Study : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrole compounds can significantly reduce cell viability. For instance, certain modifications of the pyrrole structure enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Target Pathogens : It has shown activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The presence of bromine enhances its binding affinity to bacterial targets.
- Mechanism : Similar compounds have been reported to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival, although specific mechanisms for this compound are still under investigation.
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | <64 | |
Escherichia coli | >64 |
Comparison with Similar Compounds
Compared to other pyrrole derivatives, this compound is unique due to its specific substitutions which influence its reactivity and biological activity. For example:
Compound Name | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | Moderate | Effective against S. aureus |
4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | High | Not effective |
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVZKQRENIKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1Br)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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